Guaiac
Description
Properties
CAS No. |
9000-29-7 |
|---|---|
Molecular Formula |
UNKNOWN |
Synonyms |
Guaiac resin |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Guaiac and Its Analogues
Total Synthesis Strategies for Guaiac Components and Structural Analogues
Total synthesis of complex natural products like this compound components and their structural analogues often involves intricate multi-step procedures to construct the target molecules from simpler starting materials. Lignans (B1203133), which are abundant in this compound resin, are derived from the dimerization of phenylpropanoid units, such as coniferyl alcohol. researchgate.netnih.govmdpi.com The structural complexity and diverse stereochemistry of these lignans present significant challenges in total synthesis.
Strategies for the total synthesis of lignans found in this compound resin or their analogues often involve constructing the core diarylbutane or tetrahydrofuran (B95107) frameworks through various coupling and cyclization reactions. For instance, the synthesis of spirocyclic lignans, such as the ramonanins isolated from Guaiacum species, involves the construction of unusual spirocyclic ring systems, often derived from multiple units of coniferyl alcohol. acs.org Total synthesis approaches aim to achieve control over regioselectivity and stereoselectivity to yield the desired isomers. nih.govacs.org
While specific detailed total synthesis routes for all this compound components are extensive and varied depending on the target molecule, general strategies for lignan (B3055560) synthesis often involve oxidative coupling of phenolic precursors or convergent approaches assembling the diaryl structure. researchgate.netmdpi.com The total synthesis of complex natural products with multiple stereocenters, like some guaianolides which share structural similarities with some this compound components, requires careful control of stereochemistry throughout the synthetic route. nih.govacs.org
Semi-Synthesis Approaches from Natural Precursors
Semi-synthesis utilizes naturally occurring compounds as starting materials for the synthesis of more complex derivatives or analogues. This approach can be more efficient than total synthesis, leveraging the existing complex structures found in nature. This compound resin, rich in various lignans, serves as a valuable natural precursor for semi-synthetic modifications. researchgate.netnih.gov
Guaiacol (B22219) (2-methoxyphenol), a phenolic compound found in guaiacum and a product of lignin (B12514952) pyrolysis, is a key natural precursor for the semi-synthesis of various derivatives, including vanillin (B372448). wikipedia.orgui.ac.id Semi-synthetic routes from guaiacol to vanillin have been explored through various reactions, including the Sandmeyer modification reaction, which involves the reaction of guaiacol with formaldehyde (B43269) followed by oxidation. ui.ac.id Other methods like the Reimer-Tiemann and Gatterman reactions have also been used, although they can sometimes yield isomeric byproducts. ui.ac.id
Another example of semi-synthesis involves the modification of natural phenols like guaiacol to create new compounds with altered properties. For instance, phenoxyacetic acids, analogous to auxinic herbicides, have been synthesized from guaiacol through reactions involving sodium chloroacetate. scielo.brscielo.br These semi-synthetic derivatives have been characterized using techniques like mass spectrometry and NMR spectroscopy. scielo.brscielo.br
Targeted Synthesis of this compound Derivatives and Related Compounds
Targeted synthesis focuses on creating specific derivatives or related compounds of this compound components to investigate their structure-activity relationships or to develop compounds with enhanced properties. This often involves modifying the functional groups or the core scaffold of naturally occurring this compound constituents or synthesizing related structures. jst.go.jpmdpi.com
The synthesis of this compound derivatives can involve various chemical transformations, such as alkylation, acylation, and cyclization reactions. For example, the synthesis of allylated and propyl derivatives of naturally occurring phenols, including those structurally related to this compound components, has been achieved through reactions involving allyl bromide followed by thermal Claisen rearrangement and subsequent hydrogenation. nih.gov
Targeted synthesis also extends to creating analogues with modified ring systems or substituents to explore their biological activities. The synthesis of new spirocyclic lignans from Guaiacum species exemplifies this, where the focus is on building specific complex structures with potential cytotoxic activity. acs.org Similarly, the synthesis of guaiacolate derivative-containing complexes has been explored for their catalytic applications. researchgate.net
Structure-Reactivity Relationship Studies of this compound Derivatives
Structure-reactivity relationship (SRR) studies are fundamental in understanding how the chemical structure of a compound influences its reactivity and properties. For this compound derivatives, SRR studies help in designing and synthesizing compounds with desired characteristics, such as increased stability or enhanced biological activity.
The presence and position of functional groups, such as hydroxyl and methoxy (B1213986) groups characteristic of this compound components and related lignans, significantly influence their reactivity in various chemical transformations. For instance, the reactivity of phenolic structures, like those found in lignin and related to guaiacol, in pyrolysis reactions is influenced by the presence of hydroxyl groups at specific positions. kyoto-u.ac.jp
Computational studies, such as those using density functional theory (DFT), can provide insights into the electronic structure and reactivity of this compound derivatives. While not specifically on this compound, studies on the structure and reactivity of other aromatic and heterocyclic derivatives demonstrate how computational methods can be used to predict preferred reaction sites and understand the influence of substituents on reactivity. mdpi.com The concept of structure-reactivity relationships is broadly applied in organic synthesis to predict and control reaction outcomes based on the structural features of the reactants. youtube.com
Stereochemical Aspects in this compound Compound Synthesis
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is critically important in the synthesis of this compound components and their analogues, particularly for lignans which often possess multiple stereocenters. The biological activity of chiral molecules is highly dependent on their stereochemistry, meaning different stereoisomers can exhibit different potencies or effects. numberanalytics.comrijournals.comuni-halle.de
Controlling stereochemistry during synthesis is crucial to obtain the desired enantiomer or diastereomer. Strategies for achieving stereochemical control include asymmetric synthesis, which utilizes chiral reagents, catalysts, or substrates to favor the formation of one stereoisomer over others. numberanalytics.comrijournals.comuni-halle.de Chiral catalysts, in particular, play a significant role in inducing stereoselectivity in various reactions. rijournals.com
The synthesis of lignans often involves reactions that create new stereocenters, and controlling the relative and absolute stereochemistry at these centers is a key challenge. For example, the stereoselective synthesis of tetrahydrofuran lignans has been achieved through specific reaction conditions and the use of catalysts. jst.go.jp Similarly, enantioselective total synthesis approaches are employed to construct complex natural products with defined stereochemistry. nih.govacs.orgchemistryviews.org
Separation of stereoisomers, if a stereoselective synthesis is not fully effective, can be achieved through methods like chiral chromatography or the formation and separation of diastereomers. uni-halle.deslideshare.netchemaxon.com Understanding and controlling stereochemical aspects are therefore paramount in the successful synthesis of biologically active this compound components and their analogues.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Guaiacol | 460 |
| Dehydroguaiaretic acid | 165137 |
| (+)-trans-1,2-dihydrodehydroguaiaretic acid | Not readily available on PubChem with this specific name, related structures like Dihydroguaiaretic acid (CID 10781) exist. |
| Furoguaiaoxidin | Not readily available on PubChem. |
| meso-Dihydroguaiaretic acid | 10781 |
| Furoguaiacin (α-guaiaconic acid) | Not readily available on PubChem with this specific name, related structures may exist. |
| Nectandrin B | 162378 |
| Vanillin | 1183 |
| Eugenol (B1671780) | 3314 |
| Carvacrol | 10344 |
| Thymol | 6989 |
| L-Carvone | 439570 |
| Guaiazulene | 5312073 |
Interactive Data Tables
Based on the provided search results, detailed quantitative data suitable for interactive tables is limited within the context of synthesis yields or specific reaction conditions across multiple compounds. However, the search results mention yields for specific semi-synthesis reactions and characterization data (like NMR and MS) for synthesized compounds. scielo.brscielo.br
For example, from the semi-synthesis of phenoxyacetic acids from eugenol and guaiacol: scielo.brscielo.br
| Starting Material | Product Name | Yield (%) |
|---|---|---|
| Eugenol | Eugenoxyacetic acid | 53 |
| Guaiacol | Guaiacoxyacetic acid | 63 |
This table summarizes the reported yields for the semi-synthesis of phenoxyacetic acid derivatives from eugenol and guaiacol. scielo.brscielo.br
Another potential table could list the lignans identified in this compound resin: researchgate.netnih.gov
| Lignan Name | Found in this compound Resin |
|---|---|
| Dehydroguaiaretic acid | Yes |
| (+)-trans-1,2-dihydrodehydroguaiaretic acid | Yes |
| Furoguaiaoxidin | Yes |
| meso-Dihydroguaiaretic acid | Yes |
| Furoguaiacin (α-guaiaconic acid) | Yes |
| Nectandrin B | Yes |
This table lists the specific lignans that have been purified and identified from this compound resin.
Analytical Methodologies for Guaiac and Its Metabolites in Non Human Matrices
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for resolving the complex mixtures found in guaiacwood oil and for isolating specific compounds for further analysis.
Gas Chromatography (GC) and Hyphenated Techniques (GC-MS, GCxGC-MS)
Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a widely employed technique for the analysis of the chemical composition of guaiacwood oil, which is derived from the heartwood of Bulnesia sarmientoi. This method allows for the separation and identification of volatile and semi-volatile compounds present in the oil. Studies have utilized GC-MS to characterize the constituents of guaiacwood oil, revealing a complex profile including sesquiterpene hydrocarbons, oxides, alcohols, phenols, ethers, aldehydes, and ketones. nih.govthegoodscentscompany.commdpi.com GC-FID (Flame Ionization Detector) is also used for quantification alongside GC-MS for identification. mdpi.comnih.gov
Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS) or flame ionization detection (GCxGC-FID) offers enhanced separation power compared to one-dimensional GC. This is particularly beneficial for the detailed characterization of complex samples like guaiacwood oil, allowing for increased peak capacity and improved resolution of coeluting compounds. nih.govthegoodscentscompany.commdpi.comnih.gov The application of GCxGC has led to the identification of numerous constituents in guaiacwood oil, including compounds previously not reported in natural extracts. nih.govmdpi.com The structured two-dimensional chromatograms produced by GCxGC can aid in grouping compounds by chemical class and improve the confidence of peak identification through better library matching when coupled with MS. nih.govchemicalbook.com
Research on guaiacwood oil has utilized GCxGC-FID/MS for the identification and quantification of its components. nih.govmdpi.com This approach has been shown to provide a more complete characterization of the oil's chemical and odor profile. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for separating a wide range of compounds, including less volatile or more polar substances that may not be suitable for GC analysis. While the provided search results mention HPLC in the context of analyzing other compounds or as a comparative method thegoodscentscompany.comchemsrc.comwikipedia.orgnih.gov, there is no specific detailed information on its direct application for the analysis or quantification of Guaiac or its primary metabolites in non-human matrices within these results. HPLC is a standard technique in analytical chemistry, and its application would depend on the specific chemical properties of the this compound metabolites being targeted.
Spectroscopic Characterization Methods
Spectroscopic techniques are crucial for the structural elucidation and identification of this compound and its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds. It is used in the analysis of this compound-related compounds, particularly for the structural characterization of isolated constituents from guaiacwood oil. Studies on guaiacwood oil have employed NMR spectroscopy to fully characterize isolated compounds, including sesquiterpenoids. nih.govthegoodscentscompany.commdpi.com NMR provides detailed information about the carbon-hydrogen framework and functional groups within a molecule, which is essential for confirming the identity and structure of unknown or newly identified compounds. nih.govmdpi.com While NMR is also used in metabolomics studies of various biological samples herts.ac.ukcenmed.comresearchgate.netwikipedia.orgsigmaaldrich.com, its specific application for the structural elucidation of this compound metabolites in non-human matrices, beyond the components of guaiacwood oil, is not explicitly detailed in the provided results.
Mass Spectrometry (MS) for Identification and Fragmentation Analysis
Mass Spectrometry (MS) is an indispensable tool for the identification and quantification of this compound and its metabolites. When coupled with chromatographic techniques like GC or HPLC, MS provides information on the mass-to-charge ratio of ionized molecules and their fragments, which can be used to identify compounds by comparing spectra to databases. nih.govthegoodscentscompany.commdpi.comthegoodscentscompany.comnih.govnih.govthegoodscentscompany.com
In the analysis of guaiacwood oil, GC-MS is routinely used to identify the various components based on their fragmentation patterns. nih.govthegoodscentscompany.commdpi.comthegoodscentscompany.com The mass spectra provide a unique fingerprint for each compound, aiding in their identification. GC-MS is considered a gold standard for the analysis of volatile organic compounds. thegoodscentscompany.com
Mass spectrometry is also relevant in the context of this compound-based fecal occult blood tests (gFOBT), although the test itself is colorimetric. Advanced MS techniques like Matrix-Assisted Laser Desorption Ionization/Time-Of-Flight Mass Spectrometry (MALDI-TOF MS) have been explored for the detection of hemoglobin in fecal samples, offering higher sensitivity compared to conventional chemical methods that utilize this compound resin. nih.gov This demonstrates the broader application of MS in methodologies related to this compound-based diagnostics in non-human contexts (e.g., veterinary medicine). chemicalbook.com
MS provides crucial data for both targeted analysis (quantifying known compounds) and non-targeted analysis (identifying unknown compounds) of complex mixtures containing this compound-related substances. nih.govnih.gov The fragmentation analysis in MS helps in elucidating the structure of compounds, complementing the information obtained from NMR spectroscopy.
Table 1: Analytical Techniques Applied to this compound and Related Compounds in Non-Human Matrices
| Technique | Application Area | Key Information Provided | Relevant Compounds/Matrices |
| GC-MS | Guaiacwood oil analysis | Identification, Quantification | Sesquiterpenes, alcohols, phenols in guaiacwood oil nih.govthegoodscentscompany.commdpi.com |
| GCxGC-MS/FID | Detailed Guaiacwood oil analysis | Enhanced separation, Identification, Quantification | Complex mixtures in guaiacwood oil nih.govthegoodscentscompany.commdpi.com |
| HPLC | General chromatography | Separation | Not specifically detailed for this compound/metabolites in results |
| TLC | General chromatography, Screening | Separation, Qualitative analysis | Not specifically detailed for this compound/metabolites in results |
| NMR Spectroscopy | Structural elucidation | Molecular structure | Isolated compounds from guaiacwood oil nih.govthegoodscentscompany.commdpi.com |
| MS (GC-MS, MALDI-TOF MS) | Identification, Quantification, Hemoglobin detection (gFOBT context) | Mass-to-charge ratio, Fragmentation patterns | Guaiacwood oil components, Hemoglobin in fecal samples nih.govthegoodscentscompany.commdpi.comthegoodscentscompany.comnih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques utilized in the characterization and analysis of organic compounds, including those found in natural products like this compound. These methods provide valuable information about the functional groups and electronic transitions within a molecule.
UV-Vis spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing chromophores (functional groups that absorb UV or visible light). The absorption spectrum, with its characteristic peaks at specific wavelengths and varying intensities, can serve as a fingerprint for identifying known compounds and can be used for quantitative analysis based on the Beer-Lambert Law. UV-Vis spectroscopy has been applied in the analysis of natural products and complex mixtures, such as assessing the composition of juices based on their UV-Vis profiles researchgate.net. Related compounds to those found in this compound, such as azulene (B44059) derivatives, have been characterized using UV-Vis spectroscopy researchgate.net.
IR spectroscopy, on the other hand, probes the vibrational modes of molecules. When a sample is exposed to infrared radiation, specific frequencies are absorbed, corresponding to the vibrational frequencies of the molecule's functional groups. The resulting IR spectrum, a plot of absorbance or transmittance versus wavenumber, provides detailed information about the chemical bonds and functional groups present. This makes IR spectroscopy a powerful tool for identifying unknown compounds and confirming the identity of known substances by comparing their spectra to reference databases. Both UV-Vis and IR spectroscopy, while perhaps less specific for individual components within a complex mixture like this compound resin without prior separation, are valuable initial screening and characterization tools for crude extracts and isolated fractions. They can help in the identification of key functional groups and provide a spectral fingerprint of the sample. The characterization of synthesized compounds structurally related to this compound components has involved spectroscopic methods including UV-Vis and IR researchgate.net.
Electrochemical Detection Methods
Electrochemical detection methods are analytical techniques that measure the electrical properties of a solution as a function of the concentration of an analyte. These methods are based on the principle of detecting species that can be oxidized or reduced at an electrode surface. Electrochemical detection offers advantages such as high sensitivity, selectivity, and relatively low cost.
While much of the recent research on electrochemical detection of metabolites has focused on human biofluids like serum, sweat, and tears oaepublish.comencyclopedia.pubnih.govnih.gov, the principles can be applied to the analysis of electroactive compounds in non-human matrices. Compounds present in this compound or its potential metabolites that undergo redox reactions can potentially be detected using electrochemical methods. Techniques such as voltammetry (e.g., differential pulse voltammetry, cyclic voltammetry) and amperometry are commonly employed.
The selection of the working electrode material is crucial for successful electrochemical analysis, with glassy carbon electrodes being widely used due to their stability and broad potential window encyclopedia.pub. Modifications of electrode surfaces can further enhance sensitivity and selectivity for target analytes encyclopedia.pubnih.gov. While direct studies on the electrochemical detection of this compound resin components or metabolites in non-human matrices were not prominently found in the search results, the established principles of electrochemical sensing for various organic molecules and metabolites in complex matrices suggest its potential applicability. Challenges in applying electrochemical detection to complex natural product matrices include potential interference from other electroactive compounds, which may necessitate prior separation steps.
Advanced Hyphenated Techniques for Comprehensive Chemical Profiling
Advanced hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic or spectrometric detectors, enabling comprehensive chemical profiling of complex samples like this compound resin and its metabolites in non-human matrices. These techniques are indispensable for separating, detecting, and identifying the numerous components present in natural product extracts.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are among the most widely used hyphenated techniques in the analysis of natural products and metabolites nih.govnih.gov. GC-MS is particularly suitable for the analysis of volatile and semi-volatile compounds. In GC-MS, components of a sample are separated based on their boiling points and interaction with the stationary phase in a gas chromatography column, and then detected and identified by a mass spectrometer based on their mass-to-charge ratio and fragmentation pattern. GC-MS is considered a reference technique for the analysis of volatile organic compounds nih.gov.
LC-MS is highly versatile and applicable to a broader range of compounds, including less volatile and more polar substances. In LC-MS, compounds are separated based on their differential partitioning between a stationary phase and a mobile phase in a liquid chromatography column, followed by detection and identification by mass spectrometry. LC-MS offers high specificity, sensitivity, and throughput for the quantitative determination of analytes in various matrices chromatographyonline.com. The coupling of LC with different types of mass analyzers (e.g., quadrupole, time-of-flight, orbitrap) allows for varying levels of sensitivity, resolution, and mass accuracy.
Other hyphenated techniques include LC-UV, GC-FID, LC-PDA-MS, and LC-NMR-MS nih.gov. LC-UV couples liquid chromatography with a UV-Vis detector, providing spectroscopic information on separated components that absorb UV or visible light. GC-FID couples gas chromatography with a flame ionization detector, a common and sensitive detection method for many organic compounds. More advanced hyphenations, such as LC-NMR-MS, provide even richer structural information by combining chromatographic separation with both Nuclear Magnetic Resonance (NMR) and Mass Spectrometry detection nih.gov.
Chemical Reactivity, Transformation, and Mechanistic Studies of Guaiac
Oxidation-Reduction Chemistry of Guaiac Compounds
The oxidation-reduction chemistry of this compound compounds is central to their use as indicators in various tests, notably the fecal occult blood test (FOBT). This reactivity is primarily driven by the phenolic structure, which can undergo oxidation to form colored products.
Mechanisms of Chromogen Formation (e.g., Leuco Dye Oxidation)
This compound resin contains alpha-guaiaconic acid, which acts as a leuco dye. Leuco dyes are colorless compounds that can be oxidized to form colored species google.comtaylorandfrancis.comwikipedia.org. In the presence of an oxidizing agent, such as hydrogen peroxide, and a catalyst, alpha-guaiaconic acid is oxidized to a blue-colored quinone google.comsigmaaldrich.comwikipedia.org. This transformation involves the loss of electrons and protons from the phenolic hydroxyl groups and potentially other parts of the molecule, leading to the formation of an extended conjugated system responsible for the absorption of visible light and thus the appearance of color taylorandfrancis.comwikipedia.orgwikipedia.org.
The chromogenic reaction of this compound is often buffered to maintain a suitable pH range, typically between pH 6 and 7.5 when using a phosphate (B84403) buffer for this compound oxidation google.com. The specific mechanism involves the oxidation of the leuco form (colorless) to the colored form. In the context of the this compound test for occult blood, the hydroperoxide oxidizes the alpha-guaiaconic acid in the presence of a catalyst google.com.
Role of Peroxidases in this compound Reactivity
Peroxidases are enzymes that catalyze oxidation reactions using peroxides, such as hydrogen peroxide, as the electron acceptor. Hemoglobin, present in blood, exhibits pseudoperoxidase activity, meaning it can catalyze reactions similar to those catalyzed by true peroxidases google.comtaylorandfrancis.com. This pseudoperoxidase activity of heme is the basis for the this compound-based FOBT google.comwikipedia.orgtaylorandfrancis.com.
In the presence of hydrogen peroxide, peroxidases (or pseudoperoxidases like hemoglobin) facilitate the oxidation of the leuco dye in this compound resin (alpha-guaiaconic acid) to its blue quinone form google.comsigmaaldrich.comwikipedia.org. This catalytic role significantly accelerates the color formation compared to the uncatalyzed reaction wikipedia.org. The guaiacol (B22219) assay is a standard method used to measure peroxidase activity, utilizing the colorimetric change that occurs when guaiacol reacts with hydrogen peroxide in the presence of peroxidase liberty.edu.
Studies on peroxidase reaction mechanisms show that peroxidases oxidize reducing substrates, often represented as AH, in the presence of hydrogen peroxide researchgate.net. This process can involve the formation of intermediate compounds researchgate.net. The ability of peroxidases to reduce peroxides at the expense of electron-donating substrates highlights their importance in various biological and commercial applications researchgate.net.
False-positive results in this compound tests can occur due to the presence of other substances with peroxidase or oxidizing activity, such as certain plant peroxidases found in fruits and vegetables, or even direct oxidizing agents like iodine taylorandfrancis.comnih.govnih.gov. For instance, iodine can cause a false-positive reaction through direct oxidation of the alpha-guaiaconic acid chromogen nih.gov.
Degradation Pathways of this compound Compounds in Environmental and Biological Systems (Non-Human)
This compound compounds, particularly guaiacol, are prevalent in the environment as products of lignin (B12514952) degradation, a major component of plant biomass researchgate.netkjom.orgwikipedia.org. Their fate in environmental and biological systems involves various degradation pathways, primarily mediated by microorganisms and thermochemical processes.
Microbial Degradation of Guaiacol and Related Phenolics
Microbial degradation is a significant process for the breakdown of guaiacol and other phenolic compounds derived from lignin researchgate.netkjom.orgmdpi.com. Numerous microbial species, particularly bacteria, are capable of utilizing these aromatic compounds as carbon sources researchgate.netkjom.org. Gram-positive bacteria are often noted for their ability to degrade guaiacol researchgate.net.
The microbial degradation of guaiacol typically initiates with O-demethylation, converting guaiacol (2-methoxyphenol) to catechol (1,2-dihydroxybenzene) researchgate.netkjom.orgnih.gov. This step is often catalyzed by enzymes such as cytochrome P450 monooxygenases, which require redox partners like ferredoxin and ferredoxin reductase researchgate.net. The demethylation of guaiacol produces formaldehyde (B43269) as a byproduct researchgate.netnih.gov.
Catechol, the product of guaiacol demethylation, is a key intermediate in the degradation pathways of various aromatic compounds researchgate.netkjom.orgnih.gov. It is subsequently subject to ring cleavage, commonly via either the meta- or ortho-cleavage pathways, funneling the carbon into central metabolic routes like the β-ketoadipate pathway researchgate.netkjom.orgnih.govpnas.org.
Research has identified specific genes and enzymes involved in guaiacol metabolism in various bacteria. For example, in Rhodococcus opacus PD630, the genes gcoAR and gcoBR, encoding cytochrome P450 and its partner protein, are crucial for guaiacol degradation nih.gov. In vitro assays with GcoAR have shown the conversion of guaiacol to catechol with formaldehyde production nih.gov. Studies have also demonstrated that catechol 1,2-dioxygenase plays a crucial role in guaiacol metabolism, being significantly upregulated in the presence of guaiacol nih.gov.
Microbial communities in environments rich in lignin-derived compounds, such as subarctic tundra soil or the gut of wood-feeding termites, have been shown to degrade phenolics like guaiacol and vanillic acid kjom.orgmedwinpublishers.com. In some cases, vanillic acid can be decarboxylated to guaiacol, which is then O-demethylated to catechol kjom.orgoup.com.
Studies on anaerobic degradation have also shown that mixed rumen bacteria can metabolize lignin-related compounds, including those with guaiacyl moieties asm.org. For instance, veratrylglycerol-β-guaiacyl ether, a model compound for a common lignin linkage, can be anaerobically degraded, yielding products like guaiacol and phenol (B47542) asm.org.
Thermochemical Decomposition Studies
Thermochemical processes, such as pyrolysis and hydrothermal treatment, can lead to the decomposition of this compound compounds, particularly guaiacol, which is a common product of wood pyrolysis wikipedia.orgresearchgate.net. Studies on the thermal decomposition of guaiacol provide insights into its behavior under elevated temperatures.
Thermal decomposition of guaiacol in subcritical and supercritical water has been investigated researchgate.netscirp.org. In subcritical water, phenol is a predominant product at lower temperatures, while higher temperatures in supercritical water favor the formation of catechol and cresol (B1669610) researchgate.net. Guaiacol thermal degradation in supercritical water can occur via cleavage of ether and methylene (B1212753) bridges researchgate.net. Fast decomposition rates can also lead to side condensation reactions and the formation of larger fragments or char researchgate.net.
Studies on the thermal decomposition of guaiacol on catalytic surfaces, such as Pt(111), have revealed specific reaction mechanisms acs.org. On Pt(111), guaiacol chemisorbs with the aromatic ring parallel to the surface acs.org. As temperature increases, decomposition occurs through dehydrogenation of the methyl and hydroxyl functional groups, followed by demethylation to form 1,2-benzoquinone (B1198763) acs.org. Further heating can lead to the breaking of the aromatic ring and the formation of products like CO acs.org.
These thermochemical studies are relevant to processes like bio-oil upgrading, where guaiacol is a significant component acs.orgfrontiersin.orgcardiff.ac.uk. Understanding the decomposition pathways is crucial for optimizing these processes.
Photochemical and Other Abiotic Transformations
This compound compounds can also undergo transformations initiated by light (photochemical) or other non-biological processes (abiotic).
Historically, the photooxidation of this compound resin exposed to sunlight and air was observed to cause a rapid color change nih.gov. This is an early example of a photochemical transformation involving this compound.
More recent studies have investigated the photochemical aging of guaiacol in atmospheric aqueous phases, particularly in the presence of transition metals like iron shu.edu.cn. Fe(III)-oxalate complexes, which are photoactive, can strongly promote the photooxidation of guaiacol under conditions relevant to atmospheric water shu.edu.cn. This process can lead to the formation of various polymeric, functionalized, and open-ring products shu.edu.cn. Detailed reaction pathways for the photooxidation of guaiacol by Fe(III)-oxalate complexes have been proposed based on mass spectrometry studies shu.edu.cn. This suggests that photochemistry mediated by transition metals can play a significant role in the transformation of dissolved organic compounds like guaiacol in the atmosphere shu.edu.cn.
Other abiotic transformations can include reactions with various chemical agents in the environment. For instance, the false-positive this compound test with iodine demonstrates a direct oxidation of the this compound chromogen by iodine, an abiotic process nih.gov.
Abiotic transformations can also be indirectly facilitated by microbial activity, a process sometimes referred to as biologically-mediated abiotic degradation navy.mil. While the focus here is on non-biological processes, it is important to note that the lines between biotic and abiotic transformations in complex environmental systems can sometimes be blurred.
Studies on the stability of lignin model compounds, including those with guaiacyl units, under abiotic hydrolysis at moderate pH have also been conducted researchgate.net. These studies help to understand the potential for spontaneous chemical degradation in various environments researchgate.net.
Photochemical reactions are also relevant in the context of leuco dyes in general, where irradiation with UV light can cause structural changes leading to color formation taylorandfrancis.comwikipedia.org. While this mechanism is described for other leuco dyes, the historical observation of this compound changing color in sunlight suggests similar photochemical principles may apply to the chromogen in this compound resin nih.gov.
The study of abiotic transformations is crucial for understanding the persistence and fate of this compound compounds in the environment, complementing the knowledge gained from microbial degradation and thermochemical studies.
Interaction Mechanisms with Other Chemical Entities (e.g., Antioxidant Mechanisms)
The antioxidant activity of this compound and its derivatives is primarily attributed to the presence of a phenolic hydroxyl group (-OH) and a methoxy (B1213986) group (-OCH3) on the benzene (B151609) ring. patsnap.comrsc.orgdrugbank.com This structural arrangement facilitates the interaction with and neutralization of free radicals and reactive oxygen species (ROS). patsnap.comdrugbank.comresearchgate.netresearchgate.netijbbku.commdpi.comfrontiersin.org
Several mechanisms have been proposed to explain the antioxidant action of guaiacol and similar phenolic compounds:
Hydrogen Atom Transfer (HAT): This mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, effectively neutralizing the radical and forming a more stable phenoxyl radical. rsc.orgnih.govmdpi.com This is considered a predominant mechanism in nonpolar media and at lower pH in aqueous solutions. nih.govmdpi.com
Single Electron Transfer (SET): In this mechanism, an electron is transferred from the guaiacol molecule to the radical, leading to the formation of a radical cation on guaiacol. rsc.orgnih.gov
Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the deprotonation of the phenolic hydroxyl group followed by the transfer of an electron from the resulting phenoxide anion to the radical. rsc.orgnih.govmdpi.com SPLET is proposed to be a significant mechanism in aqueous solutions, particularly at higher pH values. nih.govmdpi.com
Sequential Proton Electron Transfer (SPET): This involves the transfer of a proton followed by an electron transfer. rsc.orgnih.gov
Studies investigating the peroxyl radical scavenging activity of guaiacol and its derivatives, such as vanillin (B372448), vanillic alcohol, vanillic acid, and eugenol (B1671780), have shown that the reaction environment significantly influences the dominant mechanism and the order of reactivity. nih.govacs.org For instance, in nonpolar environments, the reactivity order was found to be vanillic alcohol > eugenol > guaiacol > vanillin > vanillic acid. nih.govacs.org However, in aqueous solution at physiological pH, the order shifted to vanillic acid > vanillic alcohol > guaiacol ≈ eugenol > vanillin. nih.govacs.org The reactivity of these compounds towards peroxyl radicals in aqueous solution also increases with increasing pH. nih.gov
The guaiacyl moiety itself, present in guaiacol and other related compounds, is recognized as a potent hydrogen-atom/electron donor for the inactivation of free radicals. researchgate.netresearchgate.net Theoretical studies using density functional theory (DFT) have been employed to understand the thermodynamics and kinetics of these radical scavenging mechanisms, including the possibility of double or multiple sequential proton and electron transfer processes involving the guaiacyl group. researchgate.netmdpi.comresearchgate.net
Beyond direct radical scavenging, the antioxidant properties of this compound compounds may also involve modulating the activity of antioxidant enzymes. For example, studies on the antifungal effects of guaiacol in Fusarium graminearum indicated that guaiacol treatment decreased the levels of malondialdehyde (MDA), a marker of oxidative damage, and inhibited the activity of antioxidant enzymes such as catalase (CAT), peroxidase (POD), and superoxide (B77818) dismutase (SOD). researchgate.netfrontiersin.orgnih.gov This suggests that guaiacol can influence the oxidative response within biological systems. researchgate.netfrontiersin.orgnih.gov
Research findings highlight the multifaceted nature of this compound's interaction mechanisms as an antioxidant, involving direct chemical reactions with radicals and potential modulation of cellular antioxidant defense systems.
Illustrative Data from Research Findings
While specific raw data tables detailing reaction kinetics or radical scavenging percentages for this compound across various studies were not consistently available in a format suitable for direct extraction and interactive table generation from the search results, the relative reactivity orders in different environments provide valuable insights into the interaction mechanisms.
Here is a summary of relative reactivity based on peroxyl radical scavenging activity of guaiacol derivatives:
| Compound | Reactivity Order (Nonpolar Environment) | Reactivity Order (Aqueous Solution, Physiological pH) |
| Guaiacol | 3rd | 3rd (approx. equal to Eugenol) |
| Vanillin | 4th | 5th |
| Vanillic Alcohol | 1st | 2nd |
| Vanillic Acid | 5th | 1st |
| Eugenol | 2nd | 3rd (approx. equal to Guaiacol) |
Note: This table is compiled based on the described reactivity orders nih.govacs.org and represents relative activity, not absolute quantitative data.
Further detailed research findings often involve complex computational chemistry data (like bond dissociation energies, ionization potentials, and reaction enthalpies) and experimental data from various antioxidant assays (such as DPPH, ABTS, ORAC, FRAP, and Nitrite Radical Scavenging Assays), which contribute to elucidating the precise chemical steps and thermodynamic favorability of the proposed antioxidant mechanisms. rsc.orgresearchgate.netmdpi.comresearchgate.netresearchgate.net
Chemotaxonomic and Ecological Significance of Guaiac Compounds
Guaiac Compounds as Chemotaxonomic Markers for Plant Species Identification
The chemical composition of plants, including the presence and distribution of specific secondary metabolites like lignans (B1203133) and neolignans, serves as a valuable tool in chemotaxonomy – the classification of organisms based on their chemical characteristics. dokumen.pubnih.gov this compound compounds, particularly the unique lignans found in Guaiacum species, contribute to their distinct chemical profiles, aiding in their identification and differentiation from other plant taxa.
Research has shown that the presence and specific types of lignans and neolignans can be characteristic of certain plant families and genera. mdpi.comresearchgate.net For instance, the Lauraceae family is noted as a rich source of lignans and neolignans, with these compounds holding potential chemotaxonomic significance within the family. mdpi.com Similarly, the characteristic lignan (B3055560) composition of Guaiacum resin, including compounds like (-)-guajaretic acid, meso-dihydroguaiaretic acid, and meso-nordihydroguaiaretic acid, is a defining chemical feature of the genus Guaiacum. mccaa.org.mt
Detailed phytochemical investigations of Guaiacum resin have led to the isolation and identification of several lignans, such as dehydroguaiaretic acid, (+)-trans-1,2-dihydrodehydroguaiaretic acid, furoguaiaoxidin, meso-dihydroguaiaretic acid, furoguaiacin (α-guaiaconic acid), and nectandrin B. nih.govresearchgate.net The identification of these specific compounds, and their relative abundance, can act as chemical markers for Guaiacum species. nih.govresearchgate.net For example, furoguaiacin and spirocyclic lignans like ramonanins A–D have been isolated from G. officinale and G. sanctum. nih.gov The presence of these unique lignans supports the chemotaxonomic distinctiveness of the Guaiacum genus within the Zygophyllaceae family.
While chemical analysis, such as mass spectrometry and NMR spectroscopy, is useful for identifying the botanical origin of plant materials, including resins, often to higher taxonomic levels like family or genus, species-level identification may require supplementary methods. researchgate.netresearchgate.net However, the characteristic "chemical fingerprint" provided by the suite of this compound lignans is a significant factor in the chemotaxonomic placement and identification of Guaiacum species.
Role of this compound in Plant Defense Mechanisms and Chemical Ecology
This compound compounds, particularly the lignans and neolignans present in the resin, play crucial roles in the defense mechanisms of Guaiacum plants against herbivores and microorganisms. rsc.orgfrontiersin.org These compounds are part of the plant's secondary metabolites, which are not directly involved in primary growth and development but are essential for the plant's interaction with its environment. nih.gov
The resinous exudate of Guaiacum species, rich in lignans like nordihydroguaiaretic acid (NDGA), acts as a chemical barrier against potential threats. tandfonline.comcore.ac.uk NDGA, for instance, is found in significant amounts in the resinous exudates of plants like Larrea tridentata, which is also known as the creosote (B1164894) bush and contains compounds similar to those in Guaiacum resin. tandfonline.comcore.ac.uk Studies on Larrea tridentata have shown that NDGA is toxic to herbivorous insects, indicating its role in deterring feeding. tandfonline.com The higher concentration of these lignans in younger, more exposed photosynthetic tissues suggests their function as natural defense substances. core.ac.uk
Lignans and neolignans exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, which contribute to plant defense. rsc.orgresearchgate.netnih.gov These properties can help protect the plant from pathogens and oxidative stress. For example, lignans isolated from this compound resin have demonstrated the ability to suppress nitric oxide production, a process often associated with inflammation, suggesting an anti-inflammatory role that could benefit the plant in responding to injury or infection. nih.govresearchgate.net
The production of such defensive compounds can be constitutive or induced in response to attack. nih.gov The presence of these biocidal metabolites in plant tissues makes them less palatable or directly toxic to herbivores and inhibits the growth of microorganisms. nih.gov The ecological advantage conferred by these compounds is evident in observations that leaf-chewing insects may prefer older leaves with lower resin content compared to younger leaves with higher concentrations of defensive lignans like NDGA. tandfonline.com
Environmental and Ecological Dynamics of this compound in Ecosystems
The environmental and ecological dynamics of this compound compounds involve their production, release, persistence, and interactions within the ecosystem. As components of plant resin, these compounds are released into the environment through exudation from the plant, particularly from leaves and stems. tandfonline.comcore.ac.uk
Once in the environment, the fate of these compounds is influenced by various factors, including their chemical stability, solubility, and susceptibility to degradation by abiotic and biotic processes. researchgate.netfrontiersin.org Lignans and neolignans, being phenolic compounds, can undergo transformations in the environment, potentially through oxidation, photolysis, or microbial activity. nih.govwikipedia.org
The presence of this compound compounds in plant tissues and exudates can influence soil chemistry and microbial communities in the plant's rhizosphere. These compounds, with their antimicrobial properties, might shape the composition of the microbial populations in the surrounding soil, potentially affecting nutrient cycling and plant-microbe interactions.
Furthermore, the role of this compound compounds in plant defense has broader ecological implications. By deterring herbivores and pathogens, these compounds can influence plant survival, competition, and the structure of plant communities. The presence of chemically defended plants can also impact the populations and behavior of herbivores and their natural enemies, contributing to the complex web of interactions within an ecosystem.
While detailed studies specifically on the environmental fate and ecological dynamics of Guaiacum lignans are limited in the provided search results, research on similar plant secondary metabolites, such as other lignans and phenolic compounds, indicates that they can persist in certain environmental compartments and exert ecological effects, including influencing soil processes and species interactions. researchgate.netfrontiersin.orgnumberanalytics.com The study of microbial volatile organic compounds (mVOCs) also highlights the role of plant-associated microbes in producing volatile compounds that can activate plant defense mechanisms and influence plant-microbe interactions, suggesting a complex interplay of chemical signals in the environment. mdpi.com
The recalcitrant nature of some phenolic compounds and lignans can also lead to their incorporation into soil organic matter, influencing soil structure and fertility over time. The specific environmental half-lives and degradation pathways of individual this compound lignans would require dedicated environmental fate studies.
Advanced Applications of Guaiac in Chemical Sciences and Technology Non Medical
Guaiac as a Reagent in Analytical Chemistry Assays (e.g., Peroxidase Activity Detection)
This compound resin serves as a crude source of α-guaiaconic acid, a phenolic compound that functions as a colorimetric peroxidase substrate. sigmaaldrich.cn This property is the basis for the this compound reaction, which has been historically used to detect trace amounts of heme, such as from hemoglobin, in the presence of peroxide. sigmaaldrich.cnsigmaaldrich.com The reaction involves the oxidation of α-guaiaconic acid by an organic or inorganic oxidizing agent, catalyzed by peroxidase activity, resulting in the formation of a blue-colored quinone. sigmaaldrich.cn
The principle behind the this compound-based fecal occult blood test (gFOBT), for instance, relies on the pseudoperoxidase activity of heme in hemoglobin. alabamapublichealth.govnih.gov In this assay, a sample is applied to a paper impregnated with this compound. google.com A developing solution containing hydrogen peroxide is then added. google.com If heme is present, it catalyzes the oxidation of the this compound, leading to a blue color change on the paper, indicating a positive result for the presence of blood. google.com
While widely used, it's important to note that gFOBT can be affected by substances with peroxidase activity found in certain foods (like red meat and some vegetables) or by reducing agents like vitamin C, which can lead to false positive or false negative results, respectively. alabamapublichealth.govnih.govspringermedizin.de
The Nobles test is another example where gum this compound diluted in ethanol (B145695) is used to analyze the level of extracellular oxidase production. sigmaaldrich.cnsigmaaldrich.com
Applications in Materials Science and Industrial Chemistry (e.g., Polymer Precursors, Antioxidants for Fats)
This compound compounds, particularly those with phenolic structures like guaiacol (B22219), possess antioxidant properties. nih.gov Antioxidants play a crucial role in materials science and industrial chemistry by preventing or retarding oxidation, which can lead to degradation in various materials, including polymers and fats. vdoc.pubsafic-alcan.com
As a food additive, Guaiacum is classified as an antioxidant and designated E314. wikipedia.orgherbs2000.com It is used as a flavoring agent in foods and in edible oils and fats. vital.lywebmd.comrxlist.com The addition of antioxidants to food lipids is a common strategy to prevent oxidation, which causes rancid odors and flavors, decreases nutritional quality, and can lead to the formation of potentially toxic compounds. vdoc.pub
In polymer chemistry, antioxidants are incorporated into formulations to combat thermal oxidation, a major cause of polymer aging and degradation. safic-alcan.com This degradation can manifest as discoloration, loss of gloss, cracking, and compromised mechanical properties. safic-alcan.com While the search results mention natural polyphenols and flavonoids as antioxidant polymers or additives vdoc.pubsemanticscholar.orgmdpi.comosti.gov, and guaiacol has antioxidant properties nih.gov, direct detailed research findings specifically on this compound resin or guaiacwood oil as polymer precursors were not extensively detailed in the provided snippets. However, the general principle of incorporating antioxidant functional groups into polymers or using antioxidant additives to enhance stability is well-established in materials science. safic-alcan.com
Use in Fragrance and Perfumery Industry
Guaiacwood oil, obtained by steam distillation of the wood from Bulnesia sarmientoi, is a significant ingredient in the fragrance and perfumery industry. phlur.comstellarmr.comecostore.comchemicalbook.com It is valued for its distinctive scent profile, often described as smoky, woody, and slightly sweet or balsamic, with sometimes a rose-like note. phlur.comecostore.comchemicalbook.complantlife.netchemicalbook.com
The oil is frequently used as a base note in perfumes, contributing depth, richness, and character to fragrances. phlur.comecostore.com Guaiacwood oil also acts as a valuable fixative in perfumery, helping to extend the longevity of scents on the skin. phlur.comecostore.com Its versatility makes it suitable for use in various fragrance families, including woody and amber scents. phlur.com The demand for natural and exotic aromas in the growing fragrance market contributes to the continued use of guaiacwood oil. stellarmr.commarketresearchintellect.com
The main constituents of guaiacwood oil include the sesquiterpene alcohols guaiol (B78186) and bulnesol. chemicalbook.com Guaiol is a key component responsible for the characteristic aroma. fortunebusinessinsights.com
Development of Novel Sensors and Detection Systems Utilizing this compound Reactivity
The color-changing property of this compound in the presence of oxidizing agents and peroxidases has been explored for developing detection systems. Beyond traditional assays like gFOBT, the principle can be applied in novel sensor designs.
For instance, the use of this compound resin to detect bloodstains is mentioned as a valuable tool for investigators due to the color change observed when blended with an alcoholic solution and exposed to bloodstains. herbs2000.com This highlights the potential for this compound-based indicators in forensic or diagnostic sensors.
Computational Chemistry and Theoretical Studies of Guaiac Systems
Quantum Chemical Calculations of Guaiac Structures and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to study the electronic structure, geometry, and relative energies of molecules. DFT calculations can determine geometries, adsorption energies, and vibrational frequencies for various structures involving this compound or its derivatives. researchgate.net These calculations can provide insights into the stability of different conformers and the energy landscape of reactions. For instance, DFT methods have been employed to study the pyrolysis of guaiacol (B22219), investigating possible reaction pathways and calculating thermodynamic and kinetic parameters at different temperatures. researchgate.net The stability of molecules and their reactivity can be influenced by factors such as intramolecular interactions, which can be analyzed using quantum chemical methods. nih.gov The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can also be calculated, providing an indication of a molecule's reactivity. nih.gov
Molecular Dynamics Simulations of this compound Interactions (Non-Biological)
Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems. valencelabs.comiitm.ac.in By simulating the motion of atoms and molecules based on classical mechanics, MD can provide insights into interactions and dynamic processes. valencelabs.comiitm.ac.in While MD is frequently applied to biological systems, it can also be used to study the interactions of this compound compounds in non-biological contexts, such as their behavior in different phases or their interactions with surfaces. Although the provided search results primarily highlight MD applications in biological systems like protein-ligand interactions or antibody-receptor complexes, the principles of MD simulations are applicable to understanding the dynamic behavior and interactions of this compound molecules in non-biological environments. frontiersin.orgarxiv.org These simulations can help in understanding processes like adsorption or diffusion.
Theoretical Modeling of Reaction Mechanisms and Pathways (e.g., Oxidation, Degradation)
Theoretical modeling, often utilizing DFT, is crucial for understanding the mechanisms and pathways of chemical reactions involving this compound compounds, such as oxidation and degradation. DFT calculations have been used to investigate the hydrodeoxygenation of guaiacol over various metal catalysts, exploring different reaction pathways and identifying preferred routes for the removal of oxygen. researchgate.netosti.govresearchgate.netresearchgate.net These studies can determine activation barriers and reaction energies for elementary steps, providing a detailed picture of how reactions proceed at the molecular level. researchgate.netresearchgate.net For example, theoretical studies have examined the pyrolysis of guaiacol, proposing and evaluating different pathways based on calculated thermodynamic and kinetic parameters. researchgate.net The oxidation of guaiacol by radicals, such as NO3 radicals, has also been investigated using theoretical approaches combined with kinetic measurements to understand atmospheric degradation pathways. acs.org Theoretical insights into the thermochemistry of radical processes involving the methoxy (B1213986) group demethylation in guaiacol oxidation have also been explored. researchgate.net
Development of Computational Tools for this compound Research
The field of computational chemistry is constantly evolving, with new tools and methodologies being developed that can be applied to the study of compounds like this compound. While the search results did not specifically detail tools exclusively for this compound research, they highlight the broader landscape of computational tools used in chemistry and life sciences. These include platforms for analyzing sequencing data in microbiome studies, which, while not directly about this compound's chemical properties, show the development of computational approaches for complex biological systems that might involve this compound-related biological processes or environments where this compound is present. nih.govresearchgate.net More generally, advancements in DFT methods and the integration of artificial intelligence and machine learning are enhancing the capabilities of computational chemistry, allowing for more accurate and efficient studies of molecular systems. nih.govcecam.org These developments contribute to the theoretical investigation of various chemical compounds, including those related to this compound.
Future Research Directions and Emerging Trends in Guaiac Chemistry
Integration of Omics Technologies for Comprehensive Biosynthetic Pathway Elucidation
The intricate biosynthetic pathways leading to the diverse array of compounds found in Guaiac sources, particularly lignans (B1203133), are not yet fully characterized. Emerging research is increasingly integrating 'omics' technologies, including genomics, transcriptomics, and metabolomics, to provide a more comprehensive understanding of these complex processes in plants. wur.nlnih.govnih.gov
Genomics offers insights into the genes encoding enzymes involved in the pathway, while transcriptomics reveals gene expression patterns that correlate with the production of specific metabolites. wur.nlnih.gov Metabolomics provides a snapshot of the metabolic profile, identifying the intermediate and final products of biosynthesis. wur.nlnih.govnih.gov Integrative omics approaches, which combine data from multiple levels of biological organization, are considered more powerful than single-omics methods for deciphering biosynthetic pathways and identifying the functional associations between genes and metabolites. wur.nlnih.gov
Studies on lignan (B3055560) biosynthesis, for example, have shown that these compounds are formed through the oxidative dimerization of 4-hydroxycinnamic acids, catalyzed by enzymes such as peroxidases and laccases. researchgate.net Research has also detailed the biosynthesis of specific lignan types, like furofurans, involving enzymes such as dirigent proteins and pinoresinol/lariciresinol reductases. rsc.org Future research will likely employ advanced integrative omics workflows, potentially incorporating time-series data and gene regulatory network analysis, to fully map the enzymatic steps and regulatory mechanisms controlling the production of key this compound-derived compounds. wur.nlnih.gov This comprehensive understanding is crucial for potential metabolic engineering efforts to enhance the sustainable production of these valuable chemicals.
Novel Synthetic Methodologies for Complex this compound Analogues
The structural complexity of many this compound-derived compounds, particularly lignans, presents challenges and opportunities for synthetic chemists. While classical methods such as oxidative dimerization, Diels-Alder reactions, aldol (B89426) reactions, and Stobbe condensations have been employed in lignan synthesis, there is a continuous drive to develop more efficient, selective, and environmentally benign synthetic methodologies. researchgate.netsemanticscholar.org
Current research explores novel routes for synthesizing natural lignans and a wide range of analogues with modified structures to potentially enhance or alter their biological activities. researchgate.netsemanticscholar.org For instance, efficient approaches for synthesizing dibenzylbutanediol lignans and their analogues have been reported, utilizing strategies like Stobbe condensation and alkylation reactions. researchgate.net The synthesis of guaiacol (B22219), a fundamental component related to this compound, from readily available precursors like catechol and dimethyl carbonate is another area of synthetic interest. google.com
Future research in this domain will focus on developing innovative catalytic systems, exploring new reaction pathways, and employing flow chemistry or other advanced techniques to enable the rapid and scalable synthesis of complex this compound analogues. The aim is to create diverse libraries of these compounds for biological screening and to provide access to molecules that may be difficult or unsustainable to obtain from natural sources.
Green Chemistry Approaches in this compound Production and Utilization
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical design, manufacture, and application, are becoming increasingly important in the production and utilization of this compound-related compounds. jnj.comepa.gov This involves preventing waste generation, utilizing renewable resources, and developing safer chemical processes. jnj.comepa.govacs.org
One significant emerging trend is the use of biotechnology for the sustainable production of this compound-derived compounds. For example, research has demonstrated the feasibility of using microorganisms engineered to produce compounds like alpha-guaiene (B1239748) and rotundone, offering an environmentally friendly alternative to extraction from potentially over-harvested natural sources. google.comgoogle.com Whole-cell catalysis using cyanobacteria has also been explored for the green production of compounds like 4-vinyl guaiacol from lignin-derived waste, showcasing the potential for valorizing byproducts. rsc.org
Furthermore, the sourcing of natural this compound products like this compound wood oil is increasingly emphasizing sustainable harvesting practices to ensure long-term availability and minimize ecological impact. marketresearchfuture.com The use of greener reagents and solvents in extraction and synthesis processes is also a key focus. The application of "green chemicals" like dimethyl carbonate in the synthesis of guaiacol exemplifies this trend. google.com Future efforts will concentrate on developing entirely bio-based production platforms, optimizing enzymatic reactions, and implementing life cycle assessments to minimize the environmental footprint of this compound chemistry from raw material to final product.
Exploration of Undiscovered Chemical Reactivities and Applications
Beyond their established uses, this compound-derived compounds possess a range of chemical reactivities and potential applications that are still being explored. Guaiacol, for instance, is known to undergo electrophilic aromatic substitution reactions, making it a valuable precursor for the synthesis of various fragrance molecules. patsnap.com
Research continues to uncover the biological activities of compounds found in this compound. Lignans from this compound resin have demonstrated anti-inflammatory properties by inhibiting nitric oxide production. nih.govresearchgate.net Novel spirocyclic lignans isolated from Guaiacum species have shown cytotoxic effects against human breast cancer cell lines, inducing apoptosis. acs.org this compound wood oil is also being investigated for its antifungal and antibacterial properties. marketresearchfuture.com
The well-known application of this compound resin, specifically alpha-guaiaconic acid, in the this compound fecal occult blood test relies on its peroxidase-like reaction catalyzed by heme, resulting in a visible color change upon oxidation. wikipedia.orggoogle.commdpi.com This highlights the potential for exploring other catalytic or reactive properties of this compound compounds in various chemical and biological systems. Future research will likely delve deeper into the reaction mechanisms of these compounds, identify novel transformations they can undergo, and explore their potential in areas such as catalysis, materials science, and the development of new therapeutic agents. The growing market demand for natural ingredients in pharmaceuticals, flavors, and fragrances is expected to drive further exploration of the undiscovered potential of this compound chemistry. marketresearchfuture.combusinessresearchinsights.comstellarmr.com
Q & A
(B) What are the critical chemical properties of guaiac that influence its application in biomedical assays?
This compound (guaiacum resin) contains lignans and phenolic compounds, such as α-guaiaconic acid, which oxidize in the presence of peroxidase-like activity (e.g., hemoglobin). This redox reactivity underpins its use in fecal occult blood tests (gFOBT). Key properties include:
- Solubility : Ethanol-soluble for reagent preparation.
- pH sensitivity : Optimal reactivity at neutral pH.
- Oxidation specificity : Reacts with heme but may cross-react with dietary peroxidases (e.g., plant-based foods).
Methodologically, researchers should validate these properties via spectrophotometric analysis of oxidation kinetics and interference testing using synthetic heme analogs .
(A) How should researchers design experiments to compare this compound-based assays with immunochemical methods (FIT) for colorectal cancer screening?
A robust comparative study requires:
Sample stratification : Enroll participants across risk categories (e.g., age, family history) to assess diagnostic performance in diverse populations.
Blinded testing : Process samples with both gFOBT and FIT simultaneously to minimize batch variability.
Endpoint validation : Confirm positive results via colonoscopy (gold standard).
Statistical power : Use sensitivity (true positive rate) and specificity (true negative rate) calculations, with 95% confidence intervals. For example, in a study of 277 subjects, this compound showed 50% sensitivity vs. FIT’s 75% for cancer detection, requiring a minimum sample size of 250 to achieve 80% power (α=0.05) .
(B) What are the standard protocols for mitigating false positives in this compound-based fecal occult blood tests?
To reduce false positives:
- Dietary restrictions : Instruct patients to avoid peroxidase-rich foods (e.g., red meat, horseradish) 72 hours before testing.
- Reagent standardization : Use controlled this compound-impregnated card batches with consistent oxidation thresholds.
- Analytical controls : Include internal controls (e.g., synthetic heme) in each test batch to confirm reagent integrity.
Document adherence to these protocols in the Methods section, referencing ISO 15189 guidelines for diagnostic accuracy .
(A) How can researchers resolve contradictory data between this compound and FIT in longitudinal studies?
Contradictions often arise from differential detection of proximal (FIT-sensitive) vs. distal (this compound-sensitive) colorectal lesions. To address this:
Multivariate analysis : Adjust for covariates like tumor location, stage, and bleed intermittency.
Meta-regression : Pool data from multiple studies to identify trends (e.g., this compound’s lower sensitivity for early-stage cancers).
Mechanistic modeling : Simulate heme degradation kinetics in the gastrointestinal tract to quantify detection limits.
For example, a meta-analysis of 20 studies showed this compound’s sensitivity for stage I cancers was 32% vs. FIT’s 65%, necessitating adjunct diagnostic approaches .
(A) What advanced statistical methods are recommended for analyzing this compound test performance in heterogeneous populations?
Use:
- ROC curves : Compare area under the curve (AUC) for this compound vs. FIT across subgroups (e.g., age, ethnicity).
- Likelihood ratios : Calculate positive (LR+) and negative (LR−) likelihood ratios to quantify diagnostic utility. In one study, this compound had LR+ = 2.26 vs. FIT’s 7.59, indicating FIT’s superior rule-in capability .
- Cox proportional hazards models : Assess long-term outcomes (e.g., cancer incidence) linked to test results.
Document analytical workflows using tools like R or Python, with code reproducibility checks .
(B) What ethical considerations apply when designing this compound-based screening trials?
- Informed consent : Disclose potential false positives/negatives and follow-up risks (e.g., invasive procedures).
- Data anonymization : Securely store participant data per GDPR or HIPAA standards.
- Conflict of interest : Disclose funding sources (e.g., reagent manufacturers) in the Ethics section.
Refer to institutional review board (IRB) templates for protocol alignment .
(A) How can machine learning enhance the predictive value of this compound test data in population health studies?
- Feature engineering : Integrate this compound results with covariates (e.g., BMI, smoking status) into predictive models.
- Deep learning : Train convolutional neural networks (CNNs) on digitized this compound card images to automate result interpretation.
- Validation : Use k-fold cross-validation to assess model generalizability.
Publish code and datasets in repositories like GitHub or Zenodo to meet FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
